The compound is sourced from various chemical databases, including PubChem and Sigma-Aldrich, which provide comprehensive details about its structure, properties, and applications . It is classified under the broader category of amino acids and derivatives, specifically those that contain a benzyloxycarbonyl protecting group, which is commonly used in peptide synthesis.
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid typically involves multi-step organic reactions. One common method includes:
This synthetic route emphasizes controlling reaction conditions such as temperature, pressure, and reaction time to optimize yield and minimize by-products .
The molecular structure of 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid features:
The structural representation can be summarized by its SMILES notation: C1=CC=C(C=C1)C(=O)N(C(=O)O)C(C(C(=O)O)N(C(=O)O)C(C(=O)O))
, which illustrates its complex arrangement of atoms .
2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid participates in several chemical reactions:
Common reagents for these reactions include hydrochloric acid for hydrolysis and coupling agents like dicyclohexylcarbodiimide for peptide bond formation .
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid primarily involves its role as a substrate or inhibitor in biochemical pathways:
Research into its precise molecular targets is ongoing, with studies focusing on how modifications to its structure affect biological activity .
The applications of 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid span several fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9